3-Hydroxy-4-methylthiophen-2(5H)-one
CAS No.: 34876-35-2
Cat. No.: VC21348003
Molecular Formula: C5H6O2S
Molecular Weight: 130.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 34876-35-2 |
---|---|
Molecular Formula | C5H6O2S |
Molecular Weight | 130.17 g/mol |
IUPAC Name | 4-hydroxy-3-methyl-2H-thiophen-5-one |
Standard InChI | InChI=1S/C5H6O2S/c1-3-2-8-5(7)4(3)6/h6H,2H2,1H3 |
Standard InChI Key | JYGDHIPTFIMTTN-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)SC1)O |
Canonical SMILES | CC1=C(C(=O)SC1)O |
Chemical Identity and Structure
3-Hydroxy-4-methylthiophen-2(5H)-one is a five-membered heterocyclic compound with the molecular formula C5H6O2S and a molecular weight of 130.165. The compound is characterized by a thiophenone ring structure with a hydroxyl group at position 3 and a methyl group at position 4. This particular arrangement of functional groups contributes to its unique chemical behavior and potential applications.
The compound is registered under CAS number 34876-35-2 and possesses several database identifiers that facilitate its identification in chemical research . The structure contains key functional groups including a carbonyl group at position 2, which is part of the lactone moiety, a hydroxyl group at position 3, and a methyl substituent at position 4, all arranged around the thiophenone ring.
Identification Parameters
The compound is classified in various chemical databases with specific identifiers that aid in its recognition across different research platforms:
Identifier Type | Value |
---|---|
CAS Number | 34876-35-2 |
Molecular Formula | C5H6O2S |
Molecular Weight | 130.165 |
ChEMBL ID | CHEMBL3247678 |
UNII | 82S555S2NY |
DSSTox Substance ID | DTXSID20188430 |
Wikidata | Q27269355 |
Physicochemical Properties
3-Hydroxy-4-methylthiophen-2(5H)-one exhibits a range of physicochemical properties that define its behavior in various chemical environments. These properties are crucial for understanding its potential applications and reactivity patterns.
Physical Properties
The compound demonstrates the following physical characteristics that are important for its handling, storage, and use in chemical processes:
Property | Value |
---|---|
Density | 1.4±0.1 g/cm³ |
Boiling Point | 305.9±42.0 °C at 760 mmHg |
Melting Point | 32-34 °C (in dichloromethane/hexane) |
Flash Point | 138.8±27.9 °C |
Exact Mass | 130.008850 |
LogP | 0.55 |
Vapor Pressure | 0.0±1.5 mmHg at 25°C |
Index of Refraction | 1.637 |
The relatively high boiling point of 305.9±42.0 °C indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydroxyl group. The LogP value of 0.55 suggests moderate lipophilicity, indicating a balance between hydrophilic and hydrophobic characteristics .
Solubility and Partition Behavior
Crystal Structure and Hydrogen Bonding
The crystal structure of 3-Hydroxy-4-methylthiophen-2(5H)-one reveals important information about its molecular arrangement and intermolecular interactions in the solid state. These structural characteristics provide insights into its physical properties and potential biological activities.
Hydrogen Bonding Networks
A distinctive feature of the crystal structure of 3-Hydroxy-4-methylthiophen-2(5H)-one is the formation of C(6) hydrogen-bonded chains between the hydroxyl (OH) and carbonyl (C=O) groups. Unlike chiral compounds that form more complex hydrogen bonding patterns, the achiral nature of this compound results in hydrogen-bonded chains that propagate only by translation, corresponding to x + 1, y, z + 1 operations .
Crystal Twinning Phenomena
Research has shown that crystals of 3-Hydroxy-4-methylthiophen-2(5H)-one exhibit twinning behavior. Specifically, they are twinned by a 180° rotation about the reciprocal 001 direction. In refined analysis, the twin ratio has been determined to be 0.568(2):0.432(2), which provides valuable information for crystallographers and structural chemists studying this compound .
Relationship to Antibiotic Compounds
3-Hydroxy-4-methylthiophen-2(5H)-one bears structural similarities to known antibiotic compounds, particularly those in the thiolactomycin family. This structural relationship suggests potential biological activity that may be exploited in medicinal chemistry research.
Structural Similarity to Thiolactomycin
Thiolactomycin, a naturally occurring antibiotic isolated from Norcardia spp., shares core structural features with 3-Hydroxy-4-methylthiophen-2(5H)-one. The thiophenone core with hydroxyl substitution represents a pharmacophore that contributes to the antibacterial activity of thiolactomycin and potentially to derivatives like 3-Hydroxy-4-methylthiophen-2(5H)-one .
A significant reference to this compound appears in Archiv der Pharmazie, 1994, vol. 327, # 4, pages 215-219, authored by Hendrix, Roets, Bervoets, Thomas, Pijcke, Busson, Janssen, and Hoogmartens. This publication likely contains detailed information about the synthesis, characterization, or applications of 3-Hydroxy-4-methylthiophen-2(5H)-one, though specific details are not provided in the search results .
Synthetic Challenges
Related compounds in the thiolactomycin family have historically required complex synthetic approaches, often involving between seven and eleven steps. These approaches have included asymmetric synthesis, diasteromeric recrystallization, or enzymatic resolution, which have significantly restricted the development of this scaffold for clinical applications .
Comparison with Related Compounds
To better understand the unique properties of 3-Hydroxy-4-methylthiophen-2(5H)-one, it is helpful to compare it with structurally related compounds that share similar functional groups or core structures.
Furanone Analogues
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is an oxygen-containing analogue that replaces the sulfur atom in the five-membered ring with oxygen. This compound has been reported to have a sweet, maple, caramel odor and is recognized as an important flavor compound. Unlike 3-Hydroxy-4-methylthiophen-2(5H)-one, this furanone derivative has established applications in food chemistry and flavor science .
Other Thiophenone Derivatives
Database searches for structures similar to 3-Hydroxy-4-methylthiophen-2(5H)-one reveal relatively few examples, highlighting the unique nature of this compound and the potential for further exploration of its chemical space. Related structures include thiolactomycin itself and a limited number of derivatives that have been crystallographically characterized .
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